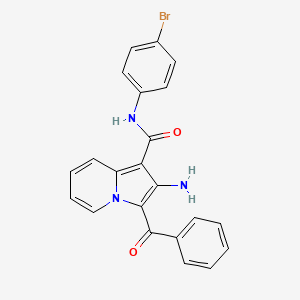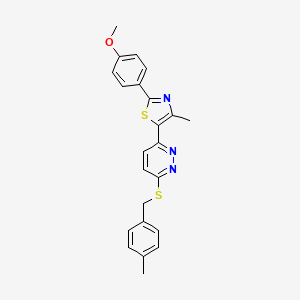
2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for this exact compound are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 269–270 °C . Other physical and chemical properties such as solubility, density, and refractive index are not available from the current search results.Aplicaciones Científicas De Investigación
Parabens in Aquatic Environments
Parabens, including methylparaben and propylparaben, are commonly used as preservatives in various products. Research highlights their occurrence, fate, and behavior in aquatic environments, underscoring the need for understanding the environmental impact of such chemicals. These studies reveal that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer product usage. The transformation of parabens into chlorinated by-products, more stable and potentially toxic, necessitates further research into their toxicity and environmental behavior (Haman et al., 2015).
Benzothiazoles and Pyridazinones in Medicinal Chemistry
Benzothiazoles and pyridazinones are highlighted for their broad spectrum of biological activities and therapeutic potential. Benzothiazole derivatives, for instance, are noted for their importance in medicinal chemistry, serving as key scaffolds in the development of therapeutic agents with various pharmacological activities. Such compounds are of great interest due to their potential as fungicides, herbicides, and treatments for diseases like rheumatoid arthritis and lupus (Rosales-Hernández et al., 2022). Similarly, pyridazinone compounds like ABT-963 are studied for their selective inhibition of cyclooxygenase-2, demonstrating significant anti-inflammatory and analgesic properties, which could be relevant for the treatment of conditions like arthritis (Asif, 2016).
Antioxidant Activity and Environmental Detoxification
Research on antioxidant activity and the detoxification of pollutants highlights the potential of compounds to address environmental challenges. Studies focusing on the decolorization and detoxification of synthetic dyes in water through enzymatic treatments underscore the importance of understanding the chemical interactions that facilitate pollution mitigation. This area of research is crucial for developing strategies to treat industrial effluents and protect aquatic ecosystems from persistent organic pollutants (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-4-6-17(7-5-15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)18-8-10-19(27-3)11-9-18/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDWOCVZRSHIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)
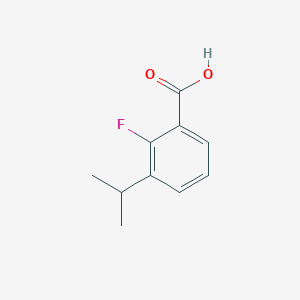

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)
![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2748020.png)
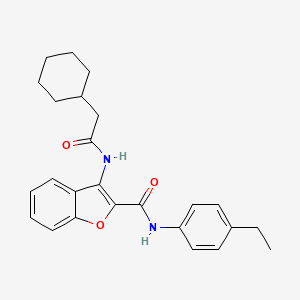

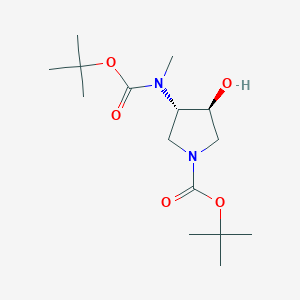

![3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2748028.png)
